4-(Piperazine-1-carbonyl)-benzoic acid
Overview
Description
4-(Piperazine-1-carbonyl)-benzoic acid is a chemical compound that features a piperazine ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Related compounds have been found to interact with enzymes such as trypsin-1
Mode of Action
Similar compounds have been shown to inhibit enzymes like trypsin-1 . This suggests that 4-(Piperazine-1-carbonyl)-benzoic acid might also function as an enzyme inhibitor, but this needs to be confirmed through further studies.
Biochemical Pathways
Related compounds have shown inhibitory effects on enzymes like trypsin-1 , which plays a role in various biological processes, including digestion and regulation of cellular processes
Result of Action
Related compounds have shown inhibitory effects on enzymes like trypsin-1 , suggesting potential regulatory effects on cellular processes
Biochemical Analysis
Biochemical Properties
4-(Piperazine-1-carbonyl)-benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound may bind to various receptors and transporters, modulating their function and affecting cellular signaling pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating neurotransmitter levels . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of acetylcholine by inhibiting acetylcholinesterase . Additionally, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate metabolic processes or signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-carbonyl)-benzoic acid typically involves the acylation of piperazine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Piperazine and benzoyl chloride.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Procedure: Piperazine is dissolved in the solvent, and benzoyl chloride is added dropwise with stirring. Triethylamine is added to the mixture to neutralize the HCl formed.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazine-1-carbonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar structure but with an ethyl ester group instead of a benzoic acid moiety.
Piperazine-1-carboxylic acid ethyl ester: Another related compound with different functional groups.
Uniqueness
4-(Piperazine-1-carbonyl)-benzoic acid is unique due to its specific combination of a piperazine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
4-(piperazine-1-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUGMOWFSOPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365995 | |
Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-20-4 | |
Record name | 4-(1-Piperazinylcarbonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691394-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 691394-20-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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